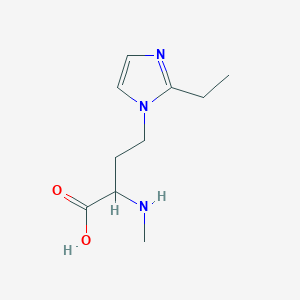
4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid is a synthetic organic compound that features an imidazole ring, an ethyl group, a methylamino group, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid typically involves multi-step organic reactions. One possible route could include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Attachment of the Methylamino Group: The methylamino group can be introduced through nucleophilic substitution reactions.
Formation of the Butanoic Acid Moiety: The butanoic acid group can be synthesized through carboxylation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often tailored to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the imidazole ring.
Reduction: Reduction reactions could target the imidazole ring or the carboxylic acid group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines, acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The imidazole ring may interact with enzymes, potentially inhibiting their activity.
Receptor Binding: The compound may bind to specific receptors, influencing biological pathways.
Medicine
Drug Development:
Therapeutic Agents: May be explored for treating specific diseases or conditions.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring may play a crucial role in binding to these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Imidazol-1-yl)butanoic acid: Lacks the ethyl and methylamino groups.
2-(Methylamino)butanoic acid: Lacks the imidazole ring and ethyl group.
4-(2-Ethyl-1H-imidazol-1-yl)butanoic acid: Lacks the methylamino group.
Uniqueness
4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid is unique due to the combination of the imidazole ring, ethyl group, methylamino group, and butanoic acid moiety. This unique structure may confer specific biological activities and chemical reactivity not found in similar compounds.
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
4-(2-ethylimidazol-1-yl)-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-3-9-12-5-7-13(9)6-4-8(11-2)10(14)15/h5,7-8,11H,3-4,6H2,1-2H3,(H,14,15) |
Clave InChI |
BHIFNHRTZGGTMF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CN1CCC(C(=O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


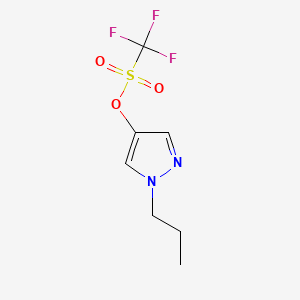

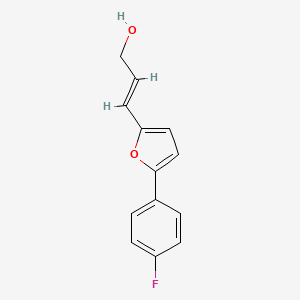
![6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13550181.png)
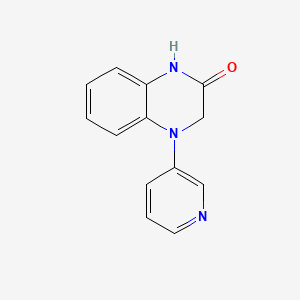
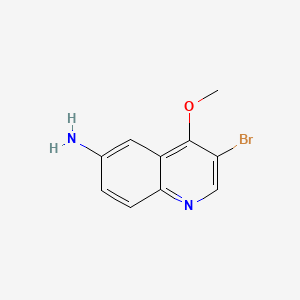
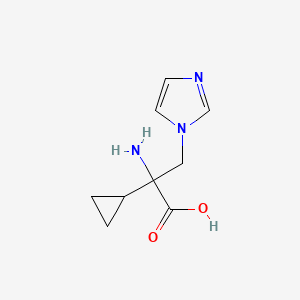
![2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol](/img/structure/B13550214.png)
![Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13550217.png)

![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B13550224.png)

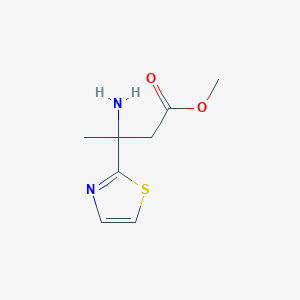
![Potassiumtrifluoro[(trimethylsilyl)methyl]boranuide](/img/structure/B13550239.png)
